
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is a complex organic compound that belongs to the class of naphthalenes and carbamates This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a phenylbutanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 4-phenylbutanoic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
Applications De Recherche Scientifique
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or antifungal agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell lysis and death. The compound may also interfere with metabolic pathways critical for bacterial survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Substituted phenyl)carbamoyl naphthalen-2-yl carbamates: These compounds share a similar naphthalene and carbamate structure but differ in the substitution pattern on the phenyl ring.
Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with potential antimicrobial properties.
Uniqueness
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with phenylcarbamoyl and phenylbutanoate groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C27H23NO3 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
[2-(phenylcarbamoyl)naphthalen-1-yl] 4-phenylbutanoate |
InChI |
InChI=1S/C27H23NO3/c29-25(17-9-12-20-10-3-1-4-11-20)31-26-23-16-8-7-13-21(23)18-19-24(26)27(30)28-22-14-5-2-6-15-22/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30) |
Clé InChI |
UJEYUZNFZNFBOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


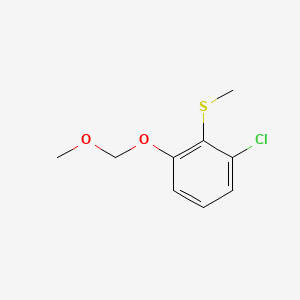
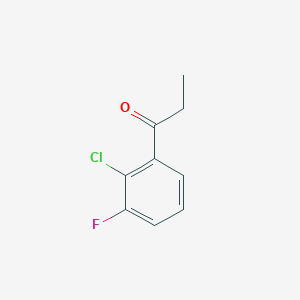
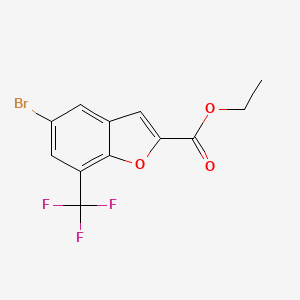
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)
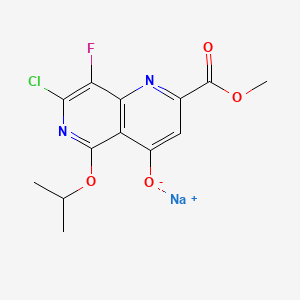
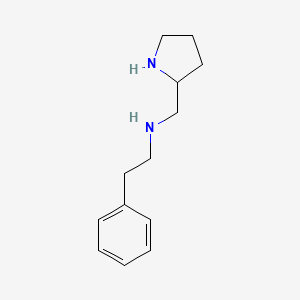

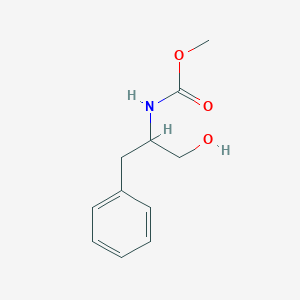
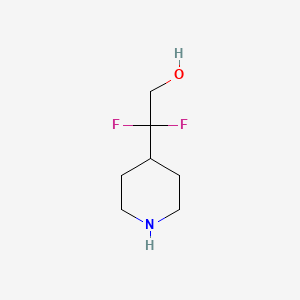
![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)
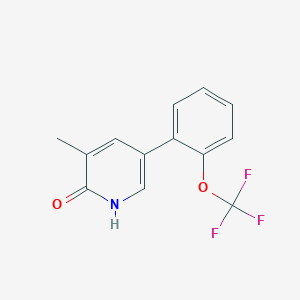
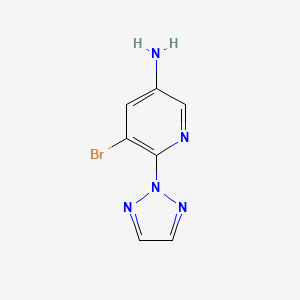
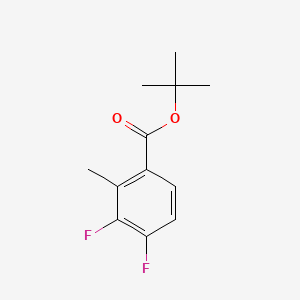
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
